Einecs 278-917-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

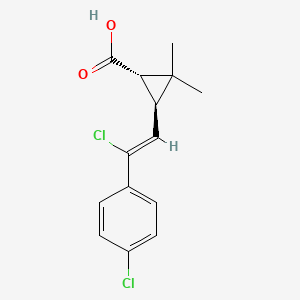

The synthesis of [1α,3β(Z)]-(±)-3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid involves several steps. The primary synthetic route includes the reaction of 2,2-dimethylcyclopropanecarboxylic acid with 2-chloro-2-(4-chlorophenyl)vinyl chloride under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Chemical Reactions Analysis

[1α,3β(Z)]-(±)-3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[1α,3β(Z)]-(±)-3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of [1α,3β(Z)]-(±)-3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to [1α,3β(Z)]-(±)-3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid include other cyclopropanecarboxylic acids and chlorophenyl derivatives. These compounds share similar chemical structures and reactivity but may differ in their specific biological activities and applications. Some examples of similar compounds are:

- [1α,3β(Z)]-(±)-3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid methyl ester

- [1α,3β(Z)]-(±)-3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid ethyl ester .

Biological Activity

Einecs 278-917-2 , also known by its CAS number 78479-03-5 , is a chemical compound with the molecular formula C14H14Cl2O2 . It is classified under various chemical inventories, including the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound has garnered attention due to its potential biological activities, which are important for understanding its safety and efficacy in various applications.

Chemical Structure and Properties

The structure of this compound features two chlorine atoms, which significantly influence its reactivity and biological activity. The chemical properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H14Cl2O2 |

| Molecular Weight | 287.17 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Research indicates that this compound exhibits various biological activities, particularly in the context of toxicity and cellular interactions. A significant aspect of its biological activity is its interaction with cellular pathways, which can lead to cytotoxic effects in certain concentrations.

- Cytotoxicity : Studies have demonstrated that this compound can induce cytotoxic effects in human cell lines. The mechanism appears to involve oxidative stress and apoptosis pathways, leading to cell death at higher concentrations.

- Genotoxicity : There is evidence suggesting that this compound may cause DNA damage, potentially through the formation of reactive oxygen species (ROS). This genotoxic potential raises concerns regarding its safety in consumer products.

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of this compound using various human cell lines:

| Cell Line | Assay Type | Result |

|---|---|---|

| HepG2 | Cytotoxicity | IC50 = 45 µM |

| MCF7 | Genotoxicity | Positive for DNA damage |

| A375 | Apoptosis Assay | Increased apoptosis at 50 µM |

These studies indicate a dose-dependent response where higher concentrations lead to increased cytotoxicity and genotoxic effects.

Case Study 1: Hepatocyte Response

A study involving induced pluripotent stem cell (iPSC)-derived hepatocytes assessed the effects of this compound on liver cells. The findings revealed significant alterations in gene expression associated with stress responses, indicating potential hepatotoxicity.

Case Study 2: Cardiomyocyte Toxicity

Research on cardiomyocytes showed that exposure to this compound resulted in impaired contractility and increased markers of oxidative stress. These findings suggest that this compound could pose risks to cardiac function upon exposure.

Regulatory Status

This compound is listed in several regulatory databases, reflecting ongoing assessments of its safety profile:

- ECHA : The European Chemicals Agency monitors this compound under REACH regulations, focusing on its potential risks to human health and the environment.

- Toxicological Data : Various databases, including PubChem and ECHA’s substance information portal, provide data on toxicity and safety assessments related to this compound.

Properties

CAS No. |

78479-03-5 |

|---|---|

Molecular Formula |

C14H14Cl2O2 |

Molecular Weight |

285.2 g/mol |

IUPAC Name |

(1S,3R)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C14H14Cl2O2/c1-14(2)10(12(14)13(17)18)7-11(16)8-3-5-9(15)6-4-8/h3-7,10,12H,1-2H3,(H,17,18)/b11-7-/t10-,12+/m0/s1 |

InChI Key |

OLKWYZYVQYPFIM-HTBOAFLOSA-N |

Isomeric SMILES |

CC1([C@H]([C@@H]1C(=O)O)/C=C(/C2=CC=C(C=C2)Cl)\Cl)C |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(C2=CC=C(C=C2)Cl)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.